molecular formula C17H17N3O3S B2366496 Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate CAS No. 688354-93-0

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate

Cat. No.: B2366496
CAS No.: 688354-93-0
M. Wt: 343.4
InChI Key: JUPBXLYPONKWKR-UHFFFAOYSA-N
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Description

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinazoline moiety, which is known for its broad spectrum of pharmacological activities .

Mechanism of Action

Target of Action

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .

Mode of Action

The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .

Biochemical Pathways

The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Preparation Methods

The synthesis of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate typically involves the reaction of quinazoline derivatives with ethyl acetate and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential bioactive properties.

    Biology: The compound has shown significant biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate can be compared with other quinazoline derivatives, such as:

    Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate: This compound also exhibits significant antibacterial activity.

    Quinazolinone derivatives: These compounds have been studied for their antimicrobial and anticancer properties.

    Indole derivatives: Although structurally different, indole derivatives share similar biological activities, including antiviral and anticancer properties.

This compound stands out due to its unique combination of a quinazoline moiety with a furan ring, which may contribute to its distinct pharmacological profile.

Properties

IUPAC Name

ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBXLYPONKWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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